molecular formula C4H7Cl3N2O2 B167993 Mecloralurea CAS No. 1954-79-6

Mecloralurea

Cat. No.: B167993
CAS No.: 1954-79-6
M. Wt: 221.47 g/mol
InChI Key: BULMIDNYAWYAMZ-UHFFFAOYSA-N
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Description

Historical Context of Related Chemical Classes and Analogs

The historical trajectory of urea (B33335) and chloro-substituted chemical classes underscores their profound impact on organic chemistry and related fields. Urea itself holds a seminal position in the history of organic chemistry, with its artificial synthesis by Friedrich Wöhler in 1828 marking a pivotal moment that challenged the doctrine of vitalism and paved the way for the synthesis of organic compounds from inorganic precursors. drugfuture.com Since then, urea and its derivatives have become central to drug development and medicinal chemistry, finding widespread application across various therapeutic areas due to their capacity to form multiple stable hydrogen bonds with biological targets. nih.govgoogle.com

Concurrently, chloro-substituted organic compounds have a rich history of utility across diverse industries, including pharmaceuticals, agrochemicals, and polymers. nih.gov The introduction of a chlorine atom into an organic molecule can significantly alter its physical and chemical properties, influencing aspects such as polarity, lipophilicity, boiling point, solubility, and reactivity. nih.govgoogle.com The "magic chloro effect" refers to instances where the seemingly simple substitution of a hydrogen atom with a chlorine atom leads to remarkable improvements in a compound's potency, sometimes by orders of magnitude, and can profoundly affect pharmacokinetic parameters like clearance and half-life. githubusercontent.com

Mecloralurea, by its very structure, bridges these two significant chemical classes, incorporating both the hydrogen-bonding capabilities of the urea scaffold and the property-modulating effects of trichloro-substitution.

Theoretical Significance of the Urea and Chloro-Substituted Moiety in Chemical Research

The presence of both urea and chloro-substituted moieties within the this compound structure imparts distinct theoretical significance:

Urea Moiety: The urea functionality (NH-CO-NH) is a highly versatile motif in chemical research. It is renowned for its ability to act as both a hydrogen bond donor and acceptor, enabling the formation of strong and specific interactions with proteins, enzymes, and receptor targets. nih.govregulations.gov This characteristic is crucial for modulating drug potency and selectivity, and it plays a vital role in a compound's aqueous solubility and permeability, which are essential drug-like properties. nih.gov Urea derivatives are widely employed in medicinal chemistry for the development of agents with anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic activities. nih.gov

Chloro-Substituted Moiety: The incorporation of chlorine atoms, particularly the 2,2,2-trichloro-1-hydroxyethyl group in this compound, significantly influences the compound's properties. Chlorine is a highly electronegative atom, and its presence can alter the molecule's polarity, affecting its solubility and boiling point. nih.gov Chloro-groups are strong electron-withdrawing groups, which can impact the reactivity of the molecule, for instance, by making it more susceptible to nucleophilic substitution reactions. nih.govgoogle.com The "magic chloro effect" highlights that chlorine substitution can lead to enhanced biological activity and improved pharmacokinetic profiles, making it a valuable tool in drug design. githubusercontent.com

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is justified by its unique structural features and reported biological activity. The compound has been identified as an anxiolytic, suggesting its potential as a pharmacologically active agent. way2drug.com Its inclusion in various patents related to drug delivery systems and pharmaceutical compositions for central nervous system disorders further underscores its perceived importance in the pharmaceutical arena. google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comgabarx.com

From a broader chemical perspective, investigating this compound allows for a deeper understanding of the synergistic effects arising from the combination of urea and trichloro-substituted functionalities. Such studies contribute to testing theories of chemical structure and reactivity, and can inform the rational design of novel compounds with tailored properties for specific applications. googleapis.com

Current Research Landscape and Identified Gaps Pertaining to this compound Derivatives

The current research landscape for this compound indicates its recognition primarily within the pharmaceutical context, particularly for its anxiolytic properties. It is listed among compounds in patents concerning drug delivery and formulations for treating anxiety disorders. google.comgoogle.comway2drug.comgoogle.comgoogleapis.comgoogleapis.comgabarx.com This suggests an ongoing interest in its therapeutic potential.

However, detailed research findings and extensive data tables specifically focusing on this compound's precise mechanisms of action, comprehensive pharmacokinetic and pharmacodynamic profiles, or specific efficacy data in publicly accessible scientific literature appear limited. This represents a significant gap in the current understanding of this compound. While general research on urea derivatives continues to explore new synthetic methodologies, including more environmentally benign approaches, and to elucidate their roles in various biological activities, these broader advancements have not been extensively reported for this compound itself. legislation.gov.uk Similarly, despite the well-documented impact of chloro-substitution in drug discovery, specific detailed studies on how the trichloroethyl moiety in this compound influences its anxiolytic activity or other properties are not widely available. githubusercontent.com Future research could focus on filling these gaps by conducting in-depth studies on this compound's specific biological targets, its metabolism, and optimizing its synthesis for potential development.

Data Tables

Table 1: Computed Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₇Cl₃N₂O₂ nih.gov
Molecular Weight221.47 g/mol nih.gov
XLogP3 (predicted)0.7 nih.gov
Density (calculated)1.566 g/cm³
Boiling Point (calculated)351.218°C at 760 mmHg
Flash Point (calculated)166.211°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3N2O2/c1-8-3(11)9-2(10)4(5,6)7/h2,10H,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMIDNYAWYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046383
Record name Mecloralurea
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Molecular Weight

221.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1954-79-6
Record name Mecloralurea
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Record name Mecloralurea [INN:DCF]
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Record name Mecloralurea
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Record name Mecloralurea
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Record name MECLORALUREA
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Synthetic Methodologies for Mecloralurea and Its Derivatives

Retrosynthetic Analysis of Mecloralurea Scaffolds

The retrosynthetic analysis of this compound (1-methyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea) reveals a relatively straightforward synthetic pathway. The molecule can be conceptually disconnected at the carbon-nitrogen bond linking the urea (B33335) nitrogen to the 2,2,2-trichloro-1-hydroxyethyl moiety. This disconnection points directly to two key precursor molecules: N-methylurea and chloral (B1216628) hydrate (B1144303) fishersci.at. The trichloro-1-hydroxyethyl group is derived from chloral hydrate, which is the geminal diol form of trichloroacetaldehyde (chloral) fishersci.se.

Retrosynthetic Disconnection of this compound

Target MoleculeDisconnectionPrecursors
This compoundC-N bondN-methylurea, Chloral hydrate

Classical Synthetic Routes to this compound Core Structure

Classical synthesis of this compound primarily involves the condensation reaction between N-methylurea and chloral hydrate fishersci.at. This method leverages readily available starting materials for a direct approach to the target compound.

Synthesis of Key Precursors to this compound

The synthesis of this compound relies on the availability of its two main precursors: N-methylurea and chloral hydrate.

N-Methylurea : This compound (CH₃NHCONH₂) is a foundational component. Its industrial synthesis typically involves the reaction of methylamine (B109427) with a carbonyl source. Historically, phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), have been used to introduce the carbonyl group nih.gov. Alternatively, less toxic reagents such as carbonates like ethylene (B1197577) carbonate or diethyl carbonate, or even carbon dioxide and carbon monoxide, can serve as carbonyl sources in the presence of appropriate catalysts nih.govnih.gov.

Chloral Hydrate : Chloral hydrate (Cl₃CCH(OH)₂) is the stable hydrate of chloral (trichloroacetaldehyde, Cl₃CCHO) fishersci.se. Chloral itself is commonly produced via the chlorination of ethanol (B145695) or acetaldehyde. The hydration of chloral to chloral hydrate is a facile process in the presence of water fishersci.se.

Optimization of Reaction Conditions for Coupling and Cyclization

For the direct condensation of N-methylurea and chloral hydrate to form this compound, optimizing reaction conditions is crucial for maximizing yield and efficiency. General principles for optimizing urea synthesis reactions, which can be applied here, involve careful control of several parameters:

Temperature : Reaction temperature significantly influences reaction kinetics and can impact the rate of product formation and the suppression of side reactions nih.govcarbon-dioxide-properties.com.

Reactant Concentration : The concentrations of N-methylurea and chloral hydrate, along with their molar ratios, are critical. For instance, in the synthesis of urea-formaldehyde, an optimal urea:formaldehyde molar ratio of 1.33 was identified, alongside a reaction temperature of 43.5 °C and a reaction time of 1.64 hours for specific product properties uni-freiburg.de. While this is a different system, it highlights the importance of precise stoichiometric control.

Reaction Time : The duration of the reaction must be optimized to ensure maximum conversion of starting materials while minimizing decomposition or the formation of undesired byproducts nih.govcarbon-dioxide-properties.comuni-freiburg.de.

Solvent : The choice of solvent can affect solubility, reaction rate, and selectivity. For instance, some urea syntheses can be performed in the absence of organic solvents for environmental benefits nih.gov.

Strategies for Yield Enhancement and Purity Improvement

Achieving high yields and purity is paramount in chemical synthesis. Several strategies are employed for this compound and similar compounds:

Yield Enhancement :

Reaction Condition Optimization : As discussed, fine-tuning temperature, pressure, concentration, and reaction time directly impacts conversion and yield uni-freiburg.de.

Catalyst Selection and Loading : The use of appropriate catalysts can accelerate reaction rates and improve selectivity, leading to higher yields uni-freiburg.de. Optimizing the amount of catalyst used (catalyst loading) is also important uni-freiburg.de.

Reactant Addition Rate : Controlling how quickly reactants are added can influence reaction kinetics and prevent localized high concentrations that might lead to side reactions uni-freiburg.de.

Green Chemistry Principles : Maximizing atom economy (incorporating all reactant materials into the final product) and employing catalytic processes are fundamental to efficient and sustainable synthesis molview.org.

Purity Improvement :

Recrystallization : This is a common technique for purifying solid organic products like this compound. It involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow pure crystals to form, leaving impurities in the solution ebi.ac.ukthegoodscentscompany.comwmo.int. Slow cooling generally maximizes crystal size and improves purity wmo.int.

Filtration : Used to separate solid impurities from liquids or to isolate the desired solid product after crystallization ebi.ac.ukthegoodscentscompany.com.

Chromatography : Techniques such as column chromatography can separate compounds based on differences in their adsorption to a stationary phase ebi.ac.ukthegoodscentscompany.com. While effective, it can be resource-intensive.

Distillation : Applicable if the product or impurities have significantly different boiling points ebi.ac.ukthegoodscentscompany.com.

Solvent Extraction : Used to separate compounds based on their differential solubility between two immiscible solvents ebi.ac.ukthegoodscentscompany.com.

Modern Synthetic Approaches for this compound

While the direct condensation of N-methylurea and chloral hydrate remains a classical route, modern synthetic chemistry offers innovative approaches that could potentially be applied or adapted for this compound synthesis, focusing on efficiency, sustainability, and novel reactivity.

Catalytic Strategies in this compound Synthesis

The broader field of urea synthesis has seen a significant shift towards more environmentally friendly and efficient catalytic methods, moving away from hazardous reagents like phosgene nih.gov. These advancements could inspire future routes for this compound or its derivatives.

Phosgene-Free Carbonylation : Traditional urea synthesis often involves highly toxic phosgene or its derivatives like triphosgene nih.gov. Modern approaches utilize safer alternatives, including:

Carbon Dioxide (CO₂) as a C1 Source : CO₂ is an abundant and renewable carbon source. Urea derivatives can be synthesized from amines and CO₂ directly, sometimes even without catalysts or solvents, though often requiring harsh conditions nih.gov. Catalytic systems, including titanium complexes, have been developed for urea synthesis from alkyl ammonium (B1175870) carbamates, which are readily obtained from CO₂.

Carbon Monoxide (CO) and Oxidative Carbonylation : Catalytic oxidative carbonylation employs amines, an oxidant, and carbon monoxide to produce ureas, offering good atom economy nih.gov. Various transition metal catalysts, including palladium (Pd), cobalt (Co), nickel (Ni), ruthenium (Ru), manganese (Mn), and gold (Au), have been explored for these reactions nih.gov.

Dehydrogenative Coupling : This green and atom-economic approach involves the synthesis of urea derivatives from amines and methanol, liberating hydrogen gas as the only byproduct. Ruthenium pincer complexes and manganese pincer complexes have been reported as effective catalysts for such transformations, proceeding via an isocyanate intermediate.

Electrocatalytic Synthesis : Emerging electrocatalytic methods are being investigated for urea synthesis, particularly from CO₂ and nitrogen sources (like ammonia), using metal-based catalysts such as copper, gold, and indium. These methods offer potential for milder reaction conditions and reduced energy demand.

Enabling Technologies :

Flow Chemistry : This technique offers enhanced process control, improved safety, and often higher yields and throughput compared to traditional batch processes, particularly for reactions involving high-energy intermediates. It allows for real-time adjustments of reaction parameters.

Microwave and Ultrasound Irradiation : These methods can significantly reduce reaction times and improve purity by providing rapid and efficient heating, leading to improved organic synthesis.

These modern catalytic and technological advancements represent a continuous effort to develop more efficient, sustainable, and safer routes for the production of urea derivatives, which could be adapted for compounds like this compound.

Stereoselective Synthesis of this compound Analogs

Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly for compounds possessing chiral centers, where the spatial arrangement of atoms can significantly influence their properties. This compound contains a chiral center at the carbon atom bearing the hydroxyl and trichloromethyl groups nih.govnih.gov. The R-enantiomer, (R)-Mecloralurea, has a distinct PubChem CID (1547471) from the general compound (CID 71808), highlighting the importance of stereochemistry nih.govnih.gov.

The synthesis of stereoisomers or enantiomerically pure analogs typically employs strategies that control the formation of new chiral centers or separate existing enantiomers. Common approaches in stereoselective synthesis that could be applied to this compound analogs include:

Chiral Catalysis: Utilizing chiral catalysts to direct the formation of a specific stereoisomer during a reaction. This method is highly efficient as a small amount of catalyst can produce a large quantity of chiral product acs.org.

Chiral Auxiliaries: Incorporating a temporary chiral group into the reactant molecule, which influences the stereochemical outcome of the reaction. After the desired stereocenter is formed, the chiral auxiliary is removed google.com.

Resolution of Racemates: Separating a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers. Techniques such as chromatographic resolution using chiral columns or the formation of diastereomeric salts followed by fractional crystallization are often employed google.com.

Research findings in stereoselective synthesis demonstrate the ability to achieve high levels of stereocontrol. For example, multicomponent reactions like the Ugi reaction have been used for the stereoselective synthesis of complex peptide analogs, yielding products with high diastereomeric ratios rsc.org. Similarly, highly stereoselective 1,6-conjugate additions have been reported for the synthesis of methyl-substituted steroid analogs, achieving alpha/beta ratios of up to 10/1 for certain epimers nih.gov. The development of modular and efficient synthetic routes, such as one-pot sequences involving gold-catalyzed cyclization and chemoselective reduction, has also enabled the stereoselective synthesis of various substituted compounds like piperidin-4-ols with excellent diastereoselectivity nih.gov. These methodologies underscore the potential for precise stereochemical control in the synthesis of this compound analogs, should specific chiral forms be desired.

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of chemical compounds like this compound and its derivatives is crucial for minimizing environmental impact and promoting sustainability. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edufatfinger.ioinstituteofsustainabilitystudies.comecoonline.com. The "12 Principles of Green Chemistry," developed by Paul Anastas and John Warner, provide a framework for achieving this acs.orgyale.eduinstituteofsustainabilitystudies.comecoonline.com.

Key principles relevant to the sustainable production of this compound could include:

Waste Prevention: Prioritizing the prevention of waste over treatment or cleanup. This involves designing synthetic routes that inherently produce less waste acs.orgyale.eduinstituteofsustainabilitystudies.comecoonline.com.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby reducing the generation of unwanted by-products acs.orgyale.eduinstituteofsustainabilitystudies.comecoonline.com.

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity to human health and the environment acs.orgyale.eduinstituteofsustainabilitystudies.comecoonline.com.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or ensuring they are innocuous when used. Replacing hazardous solvents with safer alternatives like water, ethanol, or supercritical carbon dioxide is a key aspect yale.eduinstituteofsustainabilitystudies.comecoonline.com.

Design for Energy Efficiency: Recognizing and minimizing the energy requirements of chemical processes, ideally conducting reactions at ambient temperature and pressure yale.eduinstituteofsustainabilitystudies.comecoonline.com.

Use of Renewable Feedstocks: Utilizing raw materials or feedstocks that are renewable rather than depleting, whenever technically and economically practicable yale.eduinstituteofsustainabilitystudies.comecoonline.com.

Catalysis: Employing catalytic reagents, which are superior to stoichiometric reagents due to their selectivity and ability to be used in smaller amounts, reducing waste acs.orgyale.eduinstituteofsustainabilitystudies.comecoonline.com.

Reduction of Derivatives: Minimizing unnecessary derivatization steps (e.g., use of blocking groups, protection/deprotection), as these require additional reagents and generate waste acs.orgyale.eduecoonline.com.

By integrating these principles, the production of this compound and its derivatives could aim for improved process efficiency, reduced pollution, enhanced safety for workers, and potential cost savings through efficient resource utilization and waste reduction fatfinger.ioinstituteofsustainabilitystudies.com.

Reaction Mechanisms and Reactivity of Mecloralurea

Fundamental Reaction Pathways of Mecloralurea

The structural features of this compound suggest potential participation in several fundamental reaction pathways, though specific experimental validation for each is limited.

Electrophilic reactions typically involve an electron-deficient species (electrophile) attacking an electron-rich site within a molecule byjus.com. In this compound (CNC(=O)NC(C(Cl)(Cl)Cl)O), potential electron-rich sites that could undergo electrophilic attack include:

Nitrogen atoms of the urea (B33335) moiety: The lone pairs on the nitrogen atoms within the urea linkage could act as nucleophilic centers, making them susceptible to electrophilic attack, such as protonation or alkylation. Urea derivatives are known to undergo reactions at their nitrogen centers.

Oxygen atom of the hydroxyl group: The lone pair on the hydroxyl oxygen could also be protonated or react with other electrophiles.

Oxygen atom of the carbonyl group: While less common for direct attack, the carbonyl oxygen can also be protonated in strong acidic conditions.

Electrophilic substitution reactions generally proceed via a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate, and removal of a proton byjus.com. However, given this compound's aliphatic nature, electrophilic aromatic substitution (EAS) mechanisms, which involve an aromatic ring acting as a nucleophile to attack an electrophile, are not directly applicable byjus.commasterorganicchemistry.com. Instead, electrophilic aliphatic substitution or addition to heteroatoms would be more relevant. Specific experimental details for this compound's electrophilic reactions are not available in the provided search results.

Nucleophilic reactions involve an electron-rich species (nucleophile) attacking an electron-deficient site (electrophilic center) in a molecule youtube.com. In this compound, potential electrophilic centers susceptible to nucleophilic attack include:

Carbonyl carbon: The carbon atom of the urea carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for nucleophilic addition or substitution reactions (e.g., hydrolysis of the urea linkage).

Carbon bearing the hydroxyl and trichloromethyl groups: This carbon is bonded to electronegative chlorine atoms and an oxygen atom, which would make it electron-deficient and potentially susceptible to nucleophilic substitution, particularly if the hydroxyl group can be converted into a good leaving group (e.g., through protonation). Nucleophilic substitution reactions on halogenoalkanes, for instance, involve a nucleophile attacking a delta-positive carbon, leading to the departure of a leaving group youtube.com.

Hydroxyl group: The hydroxyl group itself can act as a leaving group after protonation, allowing for nucleophilic substitution at the carbon it is attached to.

The trichloromethyl (CCl₃) group is an electron-withdrawing group, which could enhance the electrophilicity of adjacent carbons. While general principles of nucleophilic substitution are well-established for various organic compounds youtube.com, specific nucleophilic reaction pathways and detailed mechanisms for this compound are not detailed in the search results.

Radical reactions involve species with unpaired electrons and typically proceed via a chain mechanism comprising three phases: initiation, propagation, and termination ucalgary.catransformationtutoring.comlibretexts.org.

Initiation: This phase involves the generation of free radicals, often through homolytic cleavage of a weak bond by heat or UV light ucalgary.calibretexts.org. For this compound, potential sites for radical initiation could involve homolytic cleavage of C-Cl bonds in the trichloromethyl group or C-N/C-O bonds under specific energetic conditions.

Propagation: Once generated, radicals react with stable molecules to form new radicals, perpetuating the chain libretexts.org. For instance, a radical could abstract a hydrogen atom from an N-H or C-H bond, or add to a double bond if one were present (though this compound lacks a carbon-carbon double bond).

Termination: This phase involves the reaction of two radicals to form a stable, non-radical product, effectively ending the chain ucalgary.calibretexts.org.

The presence of chlorine atoms suggests a theoretical possibility for radical halogenation or other radical processes involving the trichloromethyl group. However, no specific radical reaction pathways or experimental data for this compound were identified in the search results.

Pericyclic Reactions: Pericyclic reactions are concerted reactions characterized by a cyclic transition state where bond orbitals overlap in a continuous cycle msu.eduwikipedia.orglibretexts.org. These reactions are generally unaffected by solvent changes or radical initiators and proceed in a single kinetic step msu.edu. Major classes include cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions msu.eduwikipedia.orglibretexts.org. Given the structure of this compound, which lacks extensive conjugated π-systems or specific structural motifs typically associated with common pericyclic reactions (e.g., dienes for Diels-Alder cycloadditions), it is unlikely to undergo typical pericyclic reactions without significant structural modification or highly specialized conditions. No information regarding this compound participating in pericyclic reactions was found.

Rearrangement Mechanisms: Rearrangement reactions involve the migration of an atom or group within a molecule, often to form a more stable intermediate or product masterorganicchemistry.comlibretexts.org. Carbocation rearrangements, such as hydride shifts or alkyl shifts, are common when a carbocation intermediate is formed, leading to a more stable carbocation (e.g., secondary to tertiary) libretexts.orgyoutube.com. The presence of a hydroxyl group and a trichloromethyl group attached to the same carbon in this compound suggests that if a carbocation were to form at this position (e.g., by loss of the hydroxyl group after protonation), it might be susceptible to rearrangements, such as a 1,2-shift, to achieve greater stability. The Meyer-Schuster rearrangement, for example, is an acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones or aldehydes wikipedia.org. While this compound possesses a hydroxyl group, it is not a propargyl alcohol, so this specific rearrangement is not directly applicable. No specific rearrangement mechanisms for this compound were found in the provided search results.

Radical Reaction Pathways of this compound

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of chemical reactions provide crucial insights into their rates and equilibrium positions, respectively.

Reaction rates quantify how quickly reactants are consumed or products are formed youtube.com. Rate constants (k) are proportionality constants in rate laws that relate the reaction rate to the concentrations of reactants noaa.govyoutube.com.

The determination of reaction rates and rate constants typically involves experimental methods:

Monitoring Concentration Changes: The concentration of reactants or products is measured over time using analytical techniques (e.g., spectroscopy, chromatography) google.com.

Initial Rate Method: The initial rate of reaction is measured at different initial concentrations of reactants to determine the order of the reaction with respect to each reactant and, subsequently, the rate constant.

Integrated Rate Law Method: Concentration-time data is fitted to integrated rate laws (zero-order, first-order, second-order) to determine the reaction order and rate constant.

Temperature Dependence (Arrhenius Equation): Reaction rates are highly dependent on temperature. The Arrhenius equation, k(T) = A exp(-Ea/RT), relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A) noaa.gov. By measuring rate constants at various temperatures, the activation energy can be determined, providing insight into the energy barrier of the reaction.

Table 1: General Parameters for Reaction Rate Determination

ParameterDescriptionTypical Units
Reaction Rate Change in concentration of reactant/product per unit timemol L⁻¹ s⁻¹ (or M s⁻¹)
Rate Constant (k) Proportionality constant in the rate lawVaries with overall reaction order (e.g., s⁻¹ for first-order, L mol⁻¹ s⁻¹ for second-order) youtube.com
Activation Energy (Ea) Minimum energy required for a chemical reaction to occurkJ/mol or kcal/mol
Pre-exponential Factor (A) Frequency factor, related to the frequency of collisions and orientationSame units as the rate constant (k)

No specific data tables or detailed research findings on the determination of reaction rates, rate constants, or thermodynamic parameters (like equilibrium constants or enthalpy/entropy changes) for reactions involving this compound were found in the current search.

Activation Energy Studies of this compound Transformations

Activation energy (Ea) is a critical kinetic parameter that quantifies the minimum energy required for a chemical reaction to proceed. It dictates the rate at which a reaction occurs, with higher activation energies generally corresponding to slower reaction rates. mdpi.comnih.gov Methods for calculating activation energy often involve analyzing reaction rates at various temperatures, commonly utilizing the Arrhenius equation or techniques like thermogravimetric analysis (TGA) for thermal transformations. mdpi.comresearchgate.nete3s-conferences.orgrsc.org Despite the general importance of activation energy studies in chemical kinetics, specific research findings detailing the activation energies for transformations involving this compound are not found in the current scientific literature.

Equilibrium Constant Analysis for Reversible this compound Reactions

For reversible chemical reactions, the equilibrium constant (K) provides a quantitative measure of the ratio of product concentrations to reactant concentrations at equilibrium, at a given temperature. purdue.edulibretexts.orglibretexts.orgkhanacademy.org It indicates the extent to which a reaction proceeds towards products or reactants at equilibrium. Determining equilibrium constants typically involves measuring the concentrations or partial pressures of all species once the system has reached equilibrium. purdue.edulibretexts.orgccri.edu While the concept of chemical equilibrium is universal for reversible reactions, specific analyses or reported equilibrium constants for any reversible reactions involving this compound are not available in the examined scientific databases.

Mechanistic Elucidation Techniques Applied to this compound Reactions

Understanding the detailed steps of a chemical reaction often requires the application of advanced mechanistic elucidation techniques. These techniques help identify transient intermediates, delineate reaction pathways, and provide insights into the atomic and molecular motions during a reaction.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are invaluable tools for identifying and characterizing short-lived reaction intermediates, which are crucial for understanding reaction mechanisms. Techniques such as UV-Vis spectroscopy, laser-induced fluorescence, and near-infrared photoluminescence (NIR-PL) spectroscopy can be employed to detect and monitor these transient species in real-time. americanscientist.orgnih.govnih.govosti.govresearchgate.net While these methods are widely applied in chemical research, no specific studies using spectroscopic probing techniques to identify or characterize reaction intermediates of this compound have been identified in the current literature.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling involves replacing specific atoms in a reactant with their heavier or lighter isotopes (e.g., ¹³C, ²H, ¹⁵N). By tracking the fate of these labeled atoms through the reaction, researchers can delineate reaction pathways, confirm bond-breaking and bond-forming events, and understand the rearrangement of atoms. gabarx.comnih.govfrontiersin.orgslideshare.netnih.gov This technique is particularly powerful for complex transformations and metabolic pathways. Despite its utility, specific isotopic labeling studies aimed at delineating the reaction pathways of this compound transformations have not been reported in the available scientific literature.

Computational Simulation of Reaction Trajectories

Computational chemistry, utilizing methods such as molecular dynamics (MD) and quantum mechanics (QM), allows for the simulation of chemical reactions at an atomic level. These simulations can provide insights into reaction trajectories, transition states, and the dynamic motions of atoms during a chemical event, offering a theoretical complement to experimental observations. osti.govnih.govnih.govhawaii.edu While computational simulations are increasingly used to understand complex reaction mechanisms, no specific computational simulation studies of reaction trajectories for this compound have been found in the current research landscape.

Data Tables: Due to the absence of specific detailed research findings on the reaction mechanisms, activation energy studies, equilibrium constant analyses, spectroscopic probing of intermediates, isotopic labeling studies, or computational simulations directly related to this compound in the available literature, no data tables can be generated for these sections.

Computational and Theoretical Studies of Mecloralurea

Quantum Chemical Calculations on Mecloralurea

Quantum chemical calculations, often referred to as electronic structure calculations, apply quantum mechanics to chemical systems to determine the electronic contributions to molecular properties wikipedia.orgnorthwestern.edu. These calculations typically involve solving the Schrödinger equation for the electronic molecular Hamiltonian, often utilizing approximations like the Born-Oppenheimer approximation wikipedia.orglsu.edu.

A typical output from electronic structure calculations for this compound would include its optimized geometry (bond lengths, bond angles, dihedral angles), total electronic energy, and charge distribution across its atoms. While specific data for this compound is not available in the provided search results, an illustrative example of the type of data obtained is presented in Table 1.

Table 1: Illustrative Electronic Structure Parameters for this compound (Hypothetical Data)

ParameterValue (Units)Description
Total Electronic Energy-1234.5678 a.u.Energy of the molecule in its ground electronic state.
Dipole Moment2.5 DMeasure of molecular polarity.
Highest Occupied Molecular Orbital (HOMO) Energy-0.250 eVEnergy of the highest energy electron-filled orbital.
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.050 eVEnergy of the lowest energy electron-empty orbital.
HOMO-LUMO Gap0.200 eVEnergy difference between HOMO and LUMO, indicative of reactivity and stability.
Partial Charge (Carbonyl Oxygen)-0.45 eCharge distribution on a specific atom.

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule unacademy.comlibretexts.org. Analysis of these molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – provides crucial insights into a molecule's reactivity and stability numberanalytics.com. Bonding molecular orbitals typically have lower energy and increased electron density between nuclei, contributing to chemical bonds, while antibonding orbitals have higher energy and reduced electron density between nuclei unacademy.comlibretexts.orgutexas.edu.

For this compound, MO analysis would involve visualizing the spatial distribution of its HOMO and LUMO, and determining their respective energies. The nature of the bonding (e.g., sigma, pi, hydrogen bonding) within the urea (B33335) and trichloroethanol moieties would be elucidated, indicating electron delocalization and bond strengths. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator: a smaller gap often suggests higher reactivity, while a larger gap implies greater stability numberanalytics.com.

Table 2: Illustrative Molecular Orbital Characteristics for this compound (Hypothetical Data)

OrbitalEnergy (eV)Description
LUMO-0.050Lowest Unoccupied Molecular Orbital; typically involved in accepting electrons (electrophilic attack).
HOMO-0.250Highest Occupied Molecular Orbital; typically involved in donating electrons (nucleophilic attack).
HOMO-LUMO Gap0.200Energy difference, indicating kinetic stability and reactivity.
Bonding TypeCovalent, Hydrogen BondingDescription of primary bond types and potential intermolecular interactions.

Quantum chemical calculations are instrumental in predicting chemical reaction mechanisms by identifying transition states (TS) and mapping out reaction pathways nih.govchemrxiv.org. A transition state represents the highest energy point along the minimum energy pathway connecting reactants to products, often described as a saddle point on the potential energy surface lsu.eduzontal.io. Calculating the energy barrier (activation energy) associated with a transition state allows for the prediction of reaction rates and feasibility nih.gov.

For this compound, these calculations could predict how it might react, for instance, in hydrolysis or nucleophilic attack, by identifying the specific atomic configurations at the transition state and the energy required to reach them. Computational protocols often involve exploring the potential energy surface to locate low-lying minima (reactants and products) and then searching for the transition states that connect them zontal.iochemrxiv.org. This predictive capability helps in understanding reaction kinetics and designing new synthetic methodologies nih.govmi-6.co.jp.

Table 3: Illustrative Reaction Pathway Parameters for this compound (Hypothetical Data)

Reaction StepEnergy (kcal/mol)Description
Reactant0.0Reference energy of the initial state.
Transition State 1+25.0Energy barrier to reach the first transition state (e.g., for a bond cleavage or formation).
Intermediate 1+5.0Energy of a stable intermediate formed after the first transition state.
Transition State 2+18.0Energy barrier to reach the second transition state (e.g., for rearrangement or further reaction).
Product-10.0Energy of the final product relative to the reactant, indicating overall reaction exothermicity/endothermicity.

Molecular Orbital Analysis and Bonding Characteristics

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time dovepress.com. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic properties, conformational changes, and intermolecular interactions of molecules dovepress.comnih.gov.

This compound, like many organic molecules, can adopt various three-dimensional shapes or conformations. Molecular dynamics simulations are used to explore these conformational landscapes and understand how the molecule's shape changes over time dovepress.comnih.gov. This involves simulating the molecule's movement in a given environment (e.g., vacuum, solvent, or crystal lattice) at a specific temperature. The simulations reveal the most stable conformations, the flexibility of different parts of the molecule, and the rates at which it transitions between different conformational states mpg.de.

For this compound, MD simulations would provide information on:

Preferred Conformations: Identifying the most energetically favorable 3D structures.

Conformational Transitions: Observing how the molecule twists, bends, or rotates around bonds, and the energy barriers for these movements.

Flexibility: Quantifying the degree of motion or "floppiness" of different molecular segments, which can be crucial for understanding its interactions with other molecules.

Table 4: Illustrative Conformational Dynamics Parameters for this compound (Hypothetical Data)

ParameterValue (Units)Description
Root Mean Square Deviation (RMSD)0.8 ÅMeasure of structural deviation from a reference structure over time, indicating overall stability.
Radius of Gyration3.5 ÅMeasure of molecular compactness.
Dihedral Angle Fluctuation (C-N-C-O)15 degreesRange of motion for a specific dihedral angle, indicating local flexibility.
Dominant Conformation A Population60%Percentage of simulation time spent in the most stable conformation.

Molecular dynamics simulations are also powerful tools for studying how molecules interact with each other and with their environment numberanalytics.comnih.gov. These intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to phenomena like solubility, crystallization, and self-assembly numberanalytics.comrsc.orgmdpi.com. Self-assembly is a process where individual components spontaneously organize into larger, ordered structures without external direction, often driven by a delicate balance of attractive and repulsive intermolecular forces numberanalytics.com.

For this compound, MD simulations could investigate:

Hydrogen Bonding: The formation and stability of hydrogen bonds between this compound molecules or with solvent molecules, given the presence of -OH and -NH groups.

Stacking Interactions: Potential π-π stacking or other non-covalent interactions if aromatic rings were present (though this compound does not have them, this is a general MD application).

Solvent Interactions: How this compound interacts with different solvents, influencing its solubility and behavior in solution.

Self-Assembly Potential: Whether this compound molecules show a tendency to aggregate or form ordered structures in concentrated solutions, which could be relevant for material science applications. This would involve observing the formation of dimers, oligomers, or larger aggregates and analyzing the driving forces (enthalpic and entropic contributions) numberanalytics.com.

Table 5: Illustrative Intermolecular Interaction Parameters for this compound (Hypothetical Data)

Interaction TypeEnergy (kcal/mol)Number of Bonds/ContactsDescription
Intermolecular H-bond (N-H...O=C)-3.02.5 (average per molecule)Strength and frequency of hydrogen bonds between this compound molecules.
Van der Waals Energy-8.0N/AOverall attractive forces between molecules.
Electrostatic Energy-5.0N/AInteractions between partial charges on different molecules.
Self-Assembly PropensityHigh (e.g., Dimerization)N/AQualitative assessment of tendency to form ordered aggregates.

Conformation and Conformational Dynamics of this compound

Structure-Activity Relationship (SAR) Modeling for Non-Biological Activities of this compound

Ligand-Substrate Interaction Modeling in Chemo-Catalytic Systems

Ligand-substrate interaction modeling in chemo-catalytic systems involves computational techniques, such as Density Functional Theory (DFT) or molecular dynamics simulations, to understand the atomic-level details of how a catalyst (ligand) interacts with its reactants (substrates) nih.govchemicalbook.comdrugfuture.comwikipedia.org. These studies aim to elucidate reaction mechanisms, identify active sites, and predict binding affinities, which are critical for rational catalyst design nih.govchemicalbook.comdrugfuture.comwikipedia.org.

While the principles of ligand-substrate interaction modeling are well-established in computational chemistry and catalysis nih.govchemicalbook.comdrugfuture.comwikipedia.orgwikipedia.org, specific computational investigations detailing the interaction of this compound with various substrates in a chemo-catalytic context are not documented. The available information on this compound does not indicate its widespread use or investigation as a component in chemo-catalytic systems, thus precluding the presentation of detailed research findings or interaction models for this compound.

Advanced Analytical Methodologies for Mecloralurea Characterization

Spectroscopic Techniques for Structural Analysis of Mecloralurea

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound by probing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structural connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of its hydrogen and carbon atoms, respectively. Proton NMR data, for instance, would reveal characteristic signals for the methyl group, the hydroxyl proton, and the proton on the carbon bearing the hydroxyl and trichloromethyl groups. The coupling patterns and chemical shifts would allow for the assignment of each proton and carbon to its specific position in the this compound molecule, confirming the presence of the urea (B33335) linkage (–NH–CO–NH–), the methyl group (–CH₃), and the trichloro-1-hydroxyethyl moiety (–CH(OH)–CCl₃) nih.govuni.lu. While specific NMR data for this compound was not detailed in the search results, proton NMR data has been reported as consistent with expected structures for related compounds in purity assessments googleapis.comgoogle.com.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify functional groups present in a molecule by analyzing its characteristic absorption or scattering of infrared light nih.govyoutube.com. For this compound, IR spectroscopy would reveal absorption bands corresponding to key functional groups. Expected IR absorption bands would include:

N-H stretching vibrations (from the urea group) in the 3300-3500 cm⁻¹ range.

C=O stretching vibration (amide I band) from the urea carbonyl group around 1640-1690 cm⁻¹.

N-H bending vibrations (amide II band) around 1550-1640 cm⁻¹.

O-H stretching vibration (from the hydroxyl group) as a broad band around 3200-3600 cm⁻¹.

C-Cl stretching vibrations, which would typically appear in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy, complementary to IR, would also provide vibrational information, particularly for symmetric vibrations and those involving heavy atoms like chlorine, which often have strong Raman signals gemmoraman.comnih.gov. For this compound, Raman active modes would further confirm the presence of the C-Cl bonds and the skeletal vibrations of the molecule. The analysis of these spectra would serve as a "fingerprint" for this compound, aiding in its identification and confirming the integrity of its functional groups gemmoraman.com. This compound has been mentioned in the context of Raman activity in patent literature google.com.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, which results from electronic transitions within the molecule technologynetworks.comlibretexts.orgwikipedia.org. This technique is particularly useful for compounds containing chromophores (functional groups that absorb UV-Vis light) or conjugated systems msu.eduresearchgate.net. This compound, containing a urea moiety and a trichlorohydroxyethyl group, would exhibit absorption in the UV region due to n→π* transitions of the carbonyl group and potentially σ→σ* transitions involving the C-Cl bonds msu.edu. While specific UV-Vis data for this compound is not available from the search results, the technique could be employed to study its electronic structure and, if a suitable chromophore is present or derivatized, for quantitative analysis based on the Beer-Lambert Law libretexts.orgresearchgate.net.

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure archive.orgphcogj.com. For this compound, the molecular ion peak (M+) would correspond to its molecular weight of approximately 221.47 Da nih.govuni.lu. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and fragment ions would be highly characteristic, showing distinct peaks corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a strong indicator of the number of chlorine atoms in the molecule.

Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the analysis of complex mixtures and for confirming the identity of separated components.

GC-MS: Gas Chromatography (GC) separates volatile compounds based on their boiling points and interaction with a stationary phase, and the separated components are then introduced into a mass spectrometer for identification youtube.com. For this compound, if it or its volatile derivatives are amenable to GC, GC-MS would allow for the separation from impurities and subsequent identification based on its retention time and characteristic mass spectrum mdpi.comchromforum.org.

LC-MS: Liquid Chromatography (LC) separates compounds based on their polarity and interaction with a stationary phase, making it suitable for non-volatile or thermally labile compounds, which are then analyzed by MS sielc.com. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is frequently used for the analysis of this compound and related compounds, enabling high sensitivity and selectivity for purity assessment and the detection of trace impurities sielc.comgoogleapis.comgoogle.comgoogle.comgoogle.comgabarx.com. The use of LC-MS for this compound has been noted for applications requiring mass spectrometry compatibility, often involving mobile phases with formic acid sielc.com. Purity assessments using HPLC, often coupled with mass spectral data, have been reported for compounds including this compound, with purity levels typically exceeding 90% googleapis.comgoogle.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, enabling its quantitative analysis and purity assessment.

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds youtube.com. While this compound itself might have limited volatility, its derivatives could be amenable to GC analysis. Derivatization techniques could be employed to convert this compound into more volatile forms, allowing for its separation and subsequent detection by a flame ionization detector (FID) or coupling with a mass spectrometer (GC-MS) mdpi.com. This approach would be useful for assessing the purity of volatile derivatives and for analyzing this compound in matrices where it can be converted into a suitable volatile form.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile this compound Samples

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of non-volatile and thermally unstable compounds, including this compound. This method is instrumental in assessing purity, quantifying the compound, and isolating impurities. For this compound, reverse-phase (RP) HPLC methods have been described. sielc.com

A typical RP-HPLC method for this compound involves a mobile phase composed of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com The use of specific columns, such as the Newcrom R1, a reverse-phase column characterized by low silanol (B1196071) activity, has been noted for the separation of this compound. sielc.com

Furthermore, advancements in HPLC, such as Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller 3 µm particles, enable faster analysis times. sielc.com HPLC is also scalable, making it suitable for preparative separations to isolate impurities and for pharmacokinetic studies. sielc.com The versatility of HPLC allows for the precise analysis of this compound in various contexts, ensuring its quality and facilitating research. google.comgoogleapis.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses a chiral center, as evidenced by the existence of its (R)-enantiomer (PubChem CID 1547471). nih.gov The separation of enantiomers is of paramount importance in pharmaceutical development due to their potentially different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious technique for achieving efficient chiral separations. selvita.comchromatographyonline.comchiralpedia.com

SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a co-solvent such as ethanol (B145695). selvita.comwaters.com This choice of mobile phase offers significant advantages, including its non-toxic nature, renewability, and the possibility of recycling, aligning with principles of green chemistry. selvita.comwaters.com Compared to traditional liquid chromatography, SFC provides higher flow rates, reduced solvent consumption, faster equilibration times, and enhanced efficiency for chiral separations. selvita.comchromatographyonline.comchiralpedia.commdpi.com

The core of chiral SFC lies in the use of Chiral Stationary Phases (CSPs). These stationary phases are designed to selectively interact with one enantiomer over the other, leading to differential retention times and thus enabling their separation. chromatographyonline.comchiralpedia.com While specific studies detailing the chiral separation of this compound via SFC were not identified, the inherent chirality of this compound makes SFC an applicable and advantageous method for its enantiomeric resolution, leveraging the technique's benefits for high-speed and efficient separations of chiral compounds. selvita.comchromatographyonline.comchiralpedia.comwaters.commdpi.com

Diffraction and Imaging Techniques for Solid-State Characterization

Solid-state characterization techniques are essential for understanding the physical forms, crystalline structures, and morphological features of this compound, which can significantly influence its properties and performance.

X-ray Diffraction (XRD) for Crystalline Forms and Unit Cell Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for investigating the crystalline structure, phase composition, and physical properties of solid materials. measurlabs.compdx.eduanton-paar.com It is particularly valuable for identifying crystalline phases and determining their relative proportions. forcetechnology.com

The principle of XRD is based on Bragg's Law (nλ = 2dsinθ), which describes the constructive interference that occurs when X-rays interact with the periodic arrangement of atoms within a crystalline material. pdx.eduanton-paar.comlibretexts.org By measuring the angles at which X-rays are diffracted, the spacing between atomic planes (d-spacing) can be determined. anton-paar.comlibretexts.org Each crystalline material possesses a unique diffraction pattern, acting as a "fingerprint" that can be compared against extensive international databases for identification of the crystal structure. forcetechnology.com

Electron Microscopy (e.g., SEM, TEM) for Morphological Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing and analyzing the morphology and internal structure of materials at the nanoscale. microbeonline.comsfr.catechnologynetworks.comnih.gov

Scanning Electron Microscopy (SEM) operates by scanning a focused beam of electrons across the specimen's surface. sfr.ca The interactions of these electrons with the sample generate various signals, including secondary electrons and backscattered electrons, which are then detected and translated into high-resolution images. microbeonline.comsfr.ca SEM provides intricate details about the surface topography, morphology, and texture of the material. microbeonline.comsfr.ca It is versatile, capable of imaging both conductive and non-conductive materials, and typically requires simpler sample preparation compared to TEM. sfr.ca

Transmission Electron Microscopy (TEM) , in contrast, delves deeper into the structural composition of materials. sfr.ca TEM transmits a beam of electrons through a very thin specimen, creating a highly magnified image of its internal structure. microbeonline.comsfr.catechnologynetworks.com This technique offers unparalleled insights into atomic-scale features, enabling the visualization of individual atoms, crystal lattices, and defects with extraordinary clarity. microbeonline.comsfr.ca TEM has a much higher resolution than SEM, capable of resolving objects down to approximately 1 nm. microbeonline.com While TEM provides detailed information on internal composition, morphology, and crystallization, its sample preparation is more intricate, often requiring ultrathin sections or electron-transparent grids. microbeonline.comsfr.catechnologynetworks.comnih.gov

For this compound, SEM would be utilized to examine the surface characteristics of its particles, such as shape, size distribution, and surface roughness. TEM would be employed to investigate the internal microstructure, crystallinity, and any potential defects within its particles.

Advanced Electrochemical Analysis for Redox Behavior

Advanced electrochemical analysis techniques are crucial for characterizing the redox behavior of chemical compounds, providing insights into their electron transfer properties and potential reactivity. These methods involve applying a controlled electrical potential to a sample and measuring the resulting current, or vice versa. solubilityofthings.com

Voltammetry is a versatile electrochemical technique that encompasses various methods such as Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV). solubilityofthings.comunl.pt These techniques allow for the analysis of electroactive species, offering valuable information about their concentration and redox processes. solubilityofthings.com

In Cyclic Voltammetry (CV) , the potential is swept linearly between two values, and the current is measured, producing a current-voltage (i-V) curve. solubilityofthings.com The shape and characteristics of this curve, including peak potentials and peak currents, provide significant information regarding the electrochemical properties of the analyzed species. solubilityofthings.com For instance, the relationship between peak current and scan rate can indicate whether a redox reaction is diffusion-controlled or follows thin-layer theory. unl.ptresearchgate.net Changes in peak potential with pH can also reveal proton-coupled electron transfer processes. unl.ptresearchgate.netmdpi.com

While specific electrochemical studies on this compound were not identified in the provided search results, the application of these techniques would be essential for:

Determining the formal redox potentials of this compound.

Investigating the reversibility or irreversibility of its oxidation and reduction processes.

Elucidating the number of electrons transferred in redox reactions.

Studying the influence of environmental factors, such as pH and ionic strength, on its electrochemical behavior.

Detecting and quantifying this compound based on its electroactivity.

The insights gained from advanced electrochemical analysis would be critical for understanding this compound's stability, reactivity, and potential interactions in various chemical and biological systems.

Non Clinical and Advanced Materials Applications of Mecloralurea

Role of Mecloralurea in Organic Synthesis Reagents and Catalysis

Specific applications of this compound as an organic synthesis reagent or catalyst are not widely reported in the current scientific literature. Organic synthesis relies on a diverse array of reagents and catalysts to facilitate chemical transformations and construct complex molecules, including chiral catalysts for asymmetric synthesis. way2drug.comun.orggoogle.comgoogleapis.com However, no detailed research findings or data tables demonstrate this compound's direct involvement or utility in these roles.

Environmental Chemistry Relevance of this compound (e.g., Abiotic Degradation Studies, Photochemical Fate)

Specific studies detailing the environmental chemistry relevance of this compound, such as its abiotic degradation pathways or photochemical fate in environmental compartments, are not widely reported. Environmental chemistry investigates the behavior and fate of chemicals in the environment, including processes like abiotic degradation and photochemical transformation. way2drug.com While general principles of these processes are well-understood for various xenobiotics and organic compounds, direct research on this compound in this context is not available.

Agrochemical Research Applications of this compound (excluding biological dosage, safety, or clinical data)

While this compound has been broadly listed in some patent contexts as an "agrochemical" for systemic delivery, detailed research findings or specific applications in agrochemical research (e.g., as a pesticide, herbicide, or plant growth regulator) are not extensively documented in the scientific literature. It is important to distinguish this compound from Dicloralurea (DCU), which has been noted as a component of early pesticides. chemicalbook.com The available information does not provide specifics on this compound's mechanisms of action or efficacy in agricultural settings.

Future Research Directions for Mecloralurea

Exploration of Emerging Synthetic Paradigms for Mecloralurea Production

The synthesis of urea (B33335) derivatives, including this compound, has traditionally relied on reagents such as phosgene (B1210022) or isocyanates, which pose significant safety and environmental challenges. nih.govacs.org Future research directions aim to develop more efficient, safer, and environmentally benign methodologies for this compound production.

Emerging synthetic paradigms for urea derivatives that could be explored for this compound include:

Phosgene-Free Synthesis: Investigating alternatives to highly toxic phosgene, such as N,N′-Carbonyldiimidazole (CDI), which is a safer, crystalline solid and commercially available reagent. nih.gov CDI has been successfully used for the preparation of unsymmetrical ureas without producing chlorine or chlorinated byproducts. nih.gov

CO₂ and Amine-Based Routes: Developing metal-free syntheses of ureas from carbon dioxide (CO₂) and amines via isocyanate intermediates. mdpi.com While some existing methods may require low temperatures, further research could optimize these to be more broadly applicable for large-scale this compound production.

Catalytic Dehydrogenative Coupling: Exploring the use of transition metal catalysts, particularly those based on earth-abundant metals like manganese or ruthenium, for dehydrogenative coupling processes. acs.orgrsc.org These methods synthesize urea derivatives from less toxic reagents such as amines and methanol, or formamides, liberating valuable hydrogen gas (H₂) as the only byproduct, thus offering highly atom-economic and sustainable routes. acs.orgrsc.org

Hypervalent Iodine Reagents: Utilizing hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), which have emerged as versatile tools in organic synthesis due to their mild oxidative properties, ease of handling, and low toxicity. mdpi.com This approach has shown promise in the metal-free synthesis of unsymmetrical urea derivatives through the coupling of amides and amines, a strategy that could be adapted for this compound. mdpi.com

These advancements in synthetic chemistry offer pathways to overcome the limitations of conventional methods, potentially leading to more sustainable and scalable production of this compound.

Advanced Spectroscopic and Mechanistic Insights into this compound Reactivity

Gaining a deeper understanding of this compound's reactivity and behavior at a molecular level is crucial for unlocking its full potential. Advanced spectroscopic techniques and computational mechanistic studies offer powerful tools for this purpose.

Key areas for future research include:

In Situ Spectroscopic Analysis: Employing techniques such as Attenuated Total Reflection Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS). acs.org These in situ methods can provide real-time, complementary information on bond formation, molecular transformations, and the dynamics of active sites during reactions involving this compound. acs.org For example, they can unveil reaction mechanisms by probing the emergence of specific vibrational bands corresponding to C–N and N–C–N bonds. acs.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While routinely used for structural confirmation, advanced NMR techniques (e.g., 2D NMR, solid-state NMR) can provide detailed conformational insights and information on intermolecular interactions. ontosight.ai High-resolution mass spectrometry can offer precise molecular weight determination and fragmentation patterns crucial for identifying reaction intermediates and products. uni.luontosight.ai

Computational Chemistry and Quantum Mechanics: Utilizing computational chemistry tools, such as Density Functional Theory (DFT) calculations, to study the behavior of this compound and elucidate reaction pathways and transition states. chinesechemsoc.orgarxiv.org This can help predict its stability, reactivity with various reagents, and potential degradation mechanisms. Such computational approaches can minimize the need for extensive experimental trials and provide atomic-level mechanistic insights. chinesechemsoc.orgarxiv.org

By integrating these advanced analytical and computational methods, researchers can gain comprehensive mechanistic insights into this compound's chemical properties, reactivity, and interactions, paving the way for targeted modifications and applications.

Integration with Artificial Intelligence and Machine Learning in this compound Chemical Discovery

Future research leveraging AI and ML for this compound chemical discovery could involve:

Predictive Modeling of Properties: Developing ML models to predict various physicochemical properties of this compound and its derivatives, such as solubility, stability, and reactivity, based on their chemical structures. This can significantly reduce the need for extensive experimental testing. entalpic.ai

Synthesis Route Optimization: Applying AI algorithms to identify and optimize novel synthetic pathways for this compound production. This includes exploring reaction conditions, catalysts, and reagents to maximize yield and purity while minimizing waste. chinesechemsoc.orgentalpic.ai AI-driven platforms can analyze vast datasets of chemical reactions to suggest optimal synthetic routes. entalpic.ai

Generative Chemistry for New Derivatives: Utilizing generative AI models to design new this compound derivatives with desired properties. These models can propose novel molecular structures that could lead to enhanced performance in specific non-clinical applications. entalpic.aiuni-muenster.de

Automated Experimentation and Data Analysis: Integrating AI with automated robotic systems to conduct high-throughput experiments related to this compound. rsc.org AI can then analyze the large volumes of generated data in real-time, identify trends, and provide feedback for iterative optimization, leading to "self-driving labs" for chemical discovery. rsc.org

Mechanistic Insights through Data Mining: Employing ML to analyze large datasets of spectroscopic data and reaction outcomes to uncover subtle correlations and mechanistic details that might be difficult to discern through traditional analysis. chinesechemsoc.org

The synergistic combination of AI/ML with experimental chemistry promises to accelerate the discovery and development of this compound-based innovations.

Development of Novel Non-Clinical Technologies Based on this compound Structures

Given this compound's chemical structure as a urea derivative, future research can explore its potential in novel non-clinical technological applications, drawing inspiration from the broader utility of urea compounds in materials science and analytical chemistry. nih.govacs.org This section strictly excludes any discussion of dosage, administration, safety, or adverse effects.

Potential non-clinical technologies based on this compound structures include:

Advanced Material Components: Exploring this compound as a building block for new materials. Urea derivatives are known to be integral to resins and other materials. nih.govacs.org The presence of the trichloroethyl group in this compound could impart unique properties, such as flame retardancy or specific mechanical characteristics, making it suitable for specialized polymers, coatings, or adhesives.

Chemical Sensors and Probes: Investigating the use of this compound in the development of novel chemical sensors. For instance, non-enzymatic electrochemical sensors for urea detection have been developed using various nanomaterials and conductive inks. rsc.orgmdpi.comresearchgate.net While these are for detecting urea itself, the structural features of this compound could be leveraged to design sensors for specific analytes or environmental monitoring, perhaps by modifying its structure to interact selectively with target molecules.

Precursors for Specialty Chemicals: Developing this compound as a precursor for the synthesis of other specialty chemicals or intermediates. Its unique combination of a urea backbone and a chlorinated alcohol moiety could enable novel synthetic routes to compounds with applications in various industrial sectors, such as agrochemicals (excluding direct use as pesticides/herbicides if it falls under safety concerns) or industrial solvents. acs.org

Catalysis or Ligand Design: Exploring this compound or its derivatives as ligands in catalysis or as components in supramolecular chemistry. The hydrogen bonding capabilities inherent to the urea functionality can be exploited for specific molecular recognition or catalytic processes. nih.gov

Focusing on these non-clinical avenues allows for the exploration of this compound's chemical versatility and structural attributes for a wide range of innovative applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.